molecular formula C6H10F2O B13562708 5,5-Difluorohexanal

5,5-Difluorohexanal

Cat. No.: B13562708
M. Wt: 136.14 g/mol
InChI Key: OERSBMHYQHOUJL-UHFFFAOYSA-N
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Description

5,5-Difluorohexanal is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a hexanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorohexanal typically involves the fluorination of hexanal One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

Industrial Production Methods

For industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the fluorination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorohexanal can undergo various chemical reactions, including:

    Oxidation: Conversion to 5,5-Difluorohexanoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to 5,5-Difluorohexanol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogen exchange using halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5,5-Difluorohexanoic acid.

    Reduction: 5,5-Difluorohexanol.

    Substitution: 5-Bromo-5-fluorohexanal or 5-Chloro-5-fluorohexanal.

Scientific Research Applications

5,5-Difluorohexanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biochemical pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 5,5-Difluorohexanal involves its interaction with specific molecular targets, depending on the context of its use. In biochemical pathways, the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The presence of fluorine can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Difluorohexanoic acid
  • 5,5-Difluorohexanol
  • 5-Bromo-5-fluorohexanal
  • 5-Chloro-5-fluorohexanal

Uniqueness

5,5-Difluorohexanal is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to its analogs

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

5,5-difluorohexanal

InChI

InChI=1S/C6H10F2O/c1-6(7,8)4-2-3-5-9/h5H,2-4H2,1H3

InChI Key

OERSBMHYQHOUJL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=O)(F)F

Origin of Product

United States

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